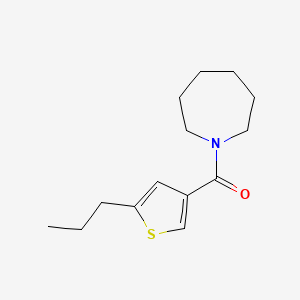![molecular formula C18H17N3OS B5146608 1-(2,3-dihydroindol-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B5146608.png)
1-(2,3-dihydroindol-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydroindol-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone is a synthetic organic compound that features both indole and benzimidazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydroindol-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as 2-nitrotoluene, which undergoes reduction and cyclization to form the indole ring.
Formation of the Benzimidazole Moiety: This can be synthesized from o-phenylenediamine and a carboxylic acid derivative under acidic conditions.
Coupling Reaction: The final step involves coupling the indole and benzimidazole units through a thioether linkage, often using reagents like thiols and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-dihydroindol-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole and benzimidazole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with indole and benzimidazole structures can interact with enzymes, receptors, or DNA, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3-dihydroindol-1-yl)-2-[(1H-benzimidazol-2-yl)sulfanyl]ethanone
- 1-(2,3-dihydroindol-1-yl)-2-[(6-methyl-1H-benzimidazol-1-yl)sulfanyl]ethanone
Uniqueness
The unique combination of indole and benzimidazole moieties, along with the specific substitution pattern, may confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-6-7-14-15(10-12)20-18(19-14)23-11-17(22)21-9-8-13-4-2-3-5-16(13)21/h2-7,10H,8-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKGHKYUCCZBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-(2,4-Dinitroanilino)-2-methylphenyl]imino-2-(4-nitrophenyl)inden-1-one](/img/structure/B5146533.png)
![N,N-diethyl-1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5146538.png)
![1,3-dimethyl-5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5146543.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B5146548.png)

![6-oxo-N-(2-phenoxyethyl)-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5146562.png)
![2-[Tert-butyl(methyl)amino]ethyl thiophene-2-carboxylate;hydrochloride](/img/structure/B5146568.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5146576.png)
![2,6-dibromo-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5146583.png)
![3-hydroxy-2,2-bis(hydroxymethyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide](/img/structure/B5146587.png)
![N-(3-isoxazolylmethyl)-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5146589.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5146604.png)

